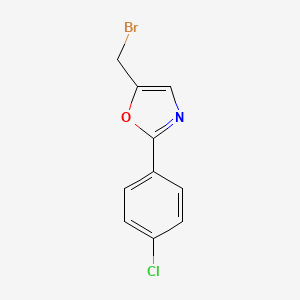

5-(Bromomethyl)-2-(4-chlorophenyl)oxazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-2-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIWRDDPAXMLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(O2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Bromomethyl)-2-(4-chlorophenyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromomethyl group and a 4-chlorophenyl substituent, is part of the oxazole family, which is known for various pharmacological properties including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNO, with a molecular weight of approximately 272.52 g/mol. The compound's structure features:

- Bromomethyl Group : Acts as an electrophile, enhancing reactivity.

- 4-Chlorophenyl Group : Influences solubility and binding affinity to biological targets.

These functional groups are critical in modulating the compound's interactions with various biomolecules, which can lead to significant biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromomethyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their functions. The presence of the 4-chlorophenyl group enhances the compound's binding affinity to certain proteins, which may modulate pathways involved in disease processes such as cancer and microbial infections.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound showed growth inhibition zones ranging from 8 mm to 15 mm at specific concentrations .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 9 |

| Enterococcus faecium | 15 |

| Bacillus subtilis | 8 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that it possesses cytotoxic effects against various cancer cell lines. For instance, it was tested on human neuroblastoma SH-SY5Y cells, where it demonstrated significant inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| SH-SY5Y | <10 |

| MCF-7 (Breast Cancer) | <15 |

| HeLa (Cervical Cancer) | <12 |

Case Studies

- Synthesis and Evaluation : A study synthesized several oxazole derivatives, including this compound, and evaluated their biological activities. The results highlighted its potential as a lead compound for further development in treating microbial infections and cancers .

- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinities of this compound against enzymes involved in cancer progression. These studies suggest that it may effectively inhibit targets such as cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer .

Scientific Research Applications

Chemical Structure and Synthesis

5-(Bromomethyl)-2-(4-chlorophenyl)oxazole features a five-membered ring containing nitrogen and oxygen, with a bromomethyl group and a 4-chlorophenyl substituent. The molecular formula is C10H8BrClN2O, with a molecular weight of approximately 272.52 g/mol. The synthesis typically involves several steps, including alkylation reactions and cyclizations, which can be optimized for yield and efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In qualitative screening, compounds derived from oxazole structures have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. For instance, certain derivatives demonstrated significant growth inhibition zones, suggesting their potential as antimicrobial agents .

Anticancer Potential

The compound's structural features allow it to interact with enzymes or receptors involved in cancer progression. Molecular docking studies have indicated its potential to inhibit specific targets related to cancer cell proliferation. Compounds with similar oxazole structures have shown cytotoxic effects against various cancer cell lines, pointing to the possibility that this compound may possess comparable properties .

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various oxazole derivatives, including this compound. Results showed significant inhibition against several bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of oxazole derivatives on cancer cell lines. The study found that compounds similar to this compound exhibited promising cytotoxicity against specific cancer types, suggesting further exploration for anticancer applications .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₀H₇BrClNO

- Molecular Weight : ~296.58 g/mol (estimated based on analogs) .

- Structural Features : The bromomethyl group acts as a versatile leaving group, enabling nucleophilic substitution reactions, while the 4-chlorophenyl group enhances lipophilicity and binding affinity in biological systems.

Structural and Functional Analogues

Oxazole Derivatives

2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (XIV)

- Structure : Oxadiazole ring (two nitrogen atoms) with 4-chlorophenyl and 4-nitrophenyl substituents.

- Activity : Exhibits potent CNS depressant activity (anticonvulsant, antidepressant) due to electron-withdrawing nitro groups enhancing pharmacological efficacy .

- Key Difference : The oxadiazole ring (vs. oxazole) increases nitrogen content, altering electronic properties and binding interactions.

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate Structure: Imidazole core with methyl and 4-chlorophenyl groups. Activity: Strong sirtuin inhibition in NSCLC cells, attributed to high docking scores and optimized substituent interactions .

5-(4-Chlorophenyl)-2-(p-tolyl)-4H-pyrrolo[2,3-d]oxazole (3m)

- Structure : Fused pyrrolo-oxazole system with 4-chlorophenyl and p-tolyl groups.

- Synthesis : 61% yield via isomerization; higher melting point (237–239°C) due to fused-ring rigidity .

- Key Difference : The fused ring system increases molecular complexity and thermal stability compared to simple oxazoles.

Halogen-Substituted Oxazoles

2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic Acid Structure: Oxazole with bromophenyl and methyl groups, plus an acetic acid side chain. Application: Potential role in drug design due to carboxylic acid functionality for salt formation . Key Difference: The acetic acid group enhances water solubility, unlike the hydrophobic bromomethyl group in the target compound.

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

- Structure : Chloromethyl instead of bromomethyl at position 4.

- Reactivity : Chlorine’s lower leaving-group ability reduces nucleophilic substitution efficiency compared to bromine .

Key Trends :

- Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents enhance bioactivity by stabilizing charge-transfer interactions .

- Halogen Effects : Bromine’s larger atomic radius improves leaving-group ability and hydrophobic interactions compared to chlorine .

Preparation Methods

Bromination of 2-(4-chlorophenyl)oxazole Precursors

A primary and widely employed approach to synthesize 5-(Bromomethyl)-2-(4-chlorophenyl)oxazole is the selective bromination of the corresponding 2-(4-chlorophenyl)oxazole precursor. This method typically involves:

- Reagents : N-bromosuccinimide (NBS) as the brominating agent.

- Catalysts/Initiators : Radical initiators such as azobisisobutyronitrile (AIBN) to promote bromination via a radical mechanism.

- Solvents : Inert solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3) are used to dissolve reactants and maintain reaction stability.

- Conditions : Elevated temperatures are applied to facilitate the formation of the bromomethyl group at the 5-position of the oxazole ring.

This method is efficient for introducing the bromomethyl group while preserving the integrity of the 4-chlorophenyl substituent on the oxazole ring. The radical bromination mechanism ensures regioselectivity at the methyl position adjacent to the oxazole nitrogen.

Industrial Scale Synthesis

For large-scale production, the bromination and oxazole formation steps are optimized for efficiency and purity:

- Continuous Flow Reactors : Used to enhance reaction control, heat transfer, and safety during bromination.

- Automated Systems : Facilitate precise reagent addition and reaction monitoring.

- Purification : Recrystallization and chromatographic techniques are employed to obtain high-purity this compound.

- Environmental Considerations : Efforts to replace toxic solvents with greener alternatives such as isopropanol and to minimize hazardous waste are increasingly implemented.

Comparative Data on Reaction Conditions and Yields

| Preparation Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of 2-(4-chlorophenyl)oxazole | N-bromosuccinimide (NBS), AIBN initiator | CCl4 or CHCl3 | Elevated (reflux) | Several hours | High | Radical bromination, regioselective |

| Oxazole ring formation via TosMIC cycloaddition | TosMIC, K3PO4 base | Isopropanol (IPA) | 65 °C (microwave) | 8 minutes | 92-96 | Microwave-assisted, clean and rapid method |

| Industrial scale bromination | NBS, AIBN, continuous flow reactors | Optimized solvents | Controlled heating | Scaled-up | Optimized | Automated, with purification steps |

Research Findings and Notes

- The use of NBS in the presence of AIBN is a classical and reliable method for bromomethylation on oxazole derivatives, ensuring selective functionalization without affecting the chlorophenyl moiety.

- Microwave-assisted synthesis protocols significantly reduce reaction times and improve yields for oxazole ring formation, which can be a precursor step before bromination.

- Base strength and solvent polarity critically influence the reaction pathway and product distribution, with K3PO4 in isopropanol being optimal for oxazole synthesis.

- Industrial methods emphasize safety, scalability, and environmental compliance, often incorporating continuous flow technology and greener solvents to meet regulatory standards.

- Alternative synthetic routes involving transition-metal catalysis or radical cascade reactions exist but may involve more complex conditions or toxic reagents, making the bromination of preformed oxazole rings the preferred method for this compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(Bromomethyl)-2-(4-chlorophenyl)oxazole?

- Methodological Answer : Two primary methods are reported:

- Copper(II)-catalyzed oxidative cyclization : Enamide precursors undergo cyclization at room temperature under aerobic conditions, yielding oxazole derivatives with good purity. This method avoids harsh reagents and enables regioselective bromomethyl group incorporation .

- Phosphorus oxychloride-mediated cyclization : Benzamide precursors are refluxed with POCl₃, followed by neutralization, extraction, and recrystallization. This method is effective for structurally analogous oxazoles, achieving yields up to 62% after purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : 1H NMR identifies the bromomethyl group (δ ~4.3 ppm for CH₂Br) and aromatic protons (δ 7.2–8.1 ppm for chlorophenyl substituents). 13C NMR confirms the oxazole ring carbons (δ ~150–160 ppm) and quaternary carbons .

- IR spectroscopy : Key stretches include C-Br (~560 cm⁻¹), C=N (1630–1650 cm⁻¹), and C-O (1250–1300 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 314.17658) with precision (±5 ppm) .

- Elemental analysis : Confirms C, H, N content (e.g., C: 61.17%, H: 3.85%, N: 4.45% for C₁₆H₁₂BrClNO) .

Q. How stable is the bromomethyl group under standard laboratory conditions?

- Methodological Answer : The bromomethyl group is susceptible to nucleophilic substitution (e.g., with amines or azides). Storage at 2–8°C in anhydrous, inert atmospheres (argon) minimizes decomposition. Stability studies on similar compounds show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What functionalization strategies are available for the bromomethyl moiety?

- Methodological Answer :

- Azide substitution : React with NaN₃ in DMF at 60°C to yield an azide intermediate, enabling CuAAC "click" chemistry for bioconjugation or polymer synthesis. Yields >85% are reported for analogous oxazoles .

- Cross-coupling reactions : Use Pd catalysts (e.g., Suzuki-Miyaura with arylboronic acids) to replace Br with aryl/heteroaryl groups. Optimize ligand choice (e.g., XPhos) and solvent (THF/toluene) for C–C bond formation .

Q. How can mechanistic insights into oxazole cyclization improve synthesis efficiency?

- Methodological Answer : Kinetic studies of copper(II)-catalyzed cyclization reveal a two-step mechanism: (1) oxidative C–N bond formation and (2) aromatization. Monitoring via in situ IR shows rate-limiting enamide activation. Increasing catalyst loading (5–10 mol%) or using O₂ as a co-oxidant accelerates the process .

Q. Are there contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies in melting points (e.g., 104–105°C vs. 114–116°C for similar derivatives) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and ensure recrystallization from ethanol/water mixtures for consistent crystal packing .

Q. What advanced applications exist in medicinal chemistry?

- Methodological Answer :

- Cytotoxicity screening : Derivatives of 5-(bromomethyl)oxazole show IC₅₀ values of 2–10 µM against cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationship (SAR) studies suggest electron-withdrawing substituents (e.g., Cl, NO₂) enhance activity .

- Prodrug design : The bromomethyl group can be conjugated to peptide vectors for targeted drug delivery. In vitro hydrolysis studies at pH 7.4 show controlled release kinetics .

Q. How is this compound utilized in polymer science?

- Methodological Answer : Hypercoordinated organotin-oxazole polymers are synthesized via Wurtz coupling or dehydrogenative polymerization. For example, 5-(bromomethyl)oxazole reacts with Ph₃SnCl to form Sn–C bonds, producing thermally stable polymers (TGA decomposition >300°C) with tunable optoelectronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.